molecular formula C11H14O2S B14262211 Acetic acid, (phenylthio)-, 1-methylethyl ester CAS No. 135082-37-0

Acetic acid, (phenylthio)-, 1-methylethyl ester

Cat. No.: B14262211
CAS No.: 135082-37-0
M. Wt: 210.29 g/mol
InChI Key: VECQXVQFEJGAAH-UHFFFAOYSA-N
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Description

Acetic acid, (phenylthio)-, 1-methylethyl ester is an organic compound with the molecular formula C11H14O2S It is an ester formed from acetic acid and an alcohol, specifically 1-methylethyl alcohol, with a phenylthio group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (phenylthio)-, 1-methylethyl ester typically involves the esterification of acetic acid with 1-methylethyl alcohol in the presence of a phenylthio group. The reaction is usually catalyzed by a strong acid such as sulfuric acid. The general reaction can be represented as follows:

CH3COOH+CH3CH(OH)CH3+C6H5SHCH3COOCH(CH3)CH3SC6H5+H2O\text{CH}_3\text{COOH} + \text{CH}_3\text{CH(OH)CH}_3 + \text{C}_6\text{H}_5\text{SH} \rightarrow \text{CH}_3\text{COOCH(CH}_3\text{)CH}_3\text{SC}_6\text{H}_5 + \text{H}_2\text{O} CH3​COOH+CH3​CH(OH)CH3​+C6​H5​SH→CH3​COOCH(CH3​)CH3​SC6​H5​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (phenylthio)-, 1-methylethyl ester can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The phenylthio group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions can be carried out using nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Acetic acid, (phenylthio)-, 1-methylethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of acetic acid, (phenylthio)-, 1-methylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The phenylthio group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The ester group can also undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, 1-methylethyl ester: Lacks the phenylthio group, making it less reactive in certain chemical reactions.

    Acetic acid, phenyl ester: Lacks the 1-methylethyl group, leading to different physical and chemical properties.

    Acetic acid, (methylthio)-, 1-methylethyl ester: Similar structure but with a methylthio group instead of a phenylthio group.

Uniqueness

Acetic acid, (phenylthio)-, 1-methylethyl ester is unique due to the presence of both the phenylthio and 1-methylethyl groups

Properties

CAS No.

135082-37-0

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

propan-2-yl 2-phenylsulfanylacetate

InChI

InChI=1S/C11H14O2S/c1-9(2)13-11(12)8-14-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3

InChI Key

VECQXVQFEJGAAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CSC1=CC=CC=C1

Origin of Product

United States

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